molecular formula C7H13N3O3S2 B1473187 2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide CAS No. 2098121-71-0

2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide

Cat. No.: B1473187
CAS No.: 2098121-71-0
M. Wt: 251.3 g/mol
InChI Key: FUKPSCVJHRRJDC-UHFFFAOYSA-N
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Description

2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide is a synthetic organic compound featuring a 2-aminothiazole core linked to a sulfonamide group with a 3-methoxypropyl substituent. This structure places it within a class of molecules recognized for their versatile biological activities and significant potential in medicinal chemistry and drug discovery research. The 2-aminothiazole scaffold is a privileged structure in pharmaceutical development, known to exhibit a broad spectrum of pharmacological properties, including enzyme inhibition, antioxidant, and antimicrobial activities . Specifically, 2-aminothiazole sulfonamide derivatives have been identified as potent inhibitors of key enzymes such as urease, α-glucosidase, and α-amylase, making them promising candidates for investigating new therapeutic approaches for metabolic disorders and infections . Furthermore, related analogs have demonstrated potent free radical scavenging capabilities against DPPH, indicating significant antioxidant potential that is valuable for oxidative stress research . From a drug development perspective, compounds in this class generally exhibit favorable predicted ADMET properties, including high gastrointestinal absorption and minimal blood-brain barrier permeability, which are desirable for reducing central nervous system side effects . The structural features of this molecule, particularly the sulfonamide group, contribute to its ability to interact with various biological targets, often through hydrogen bonding and coordination with enzyme active sites. This product is intended for research applications, including but not limited to use as a building block in organic synthesis, a reference standard in analytical studies, a precursor for developing novel bioactive molecules, and a tool compound in biochemical assays for enzyme inhibition and antioxidant activity. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-amino-N-(3-methoxypropyl)-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3S2/c1-13-4-2-3-10-15(11,12)6-5-9-7(8)14-6/h5,10H,2-4H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKPSCVJHRRJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)C1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Sulfonylation of 2-Aminothiazole

  • Reagents and Conditions:

    • Sodium acetate dissolved in water acts as a buffer.
    • Sulfonyl chloride (specific to the sulfonamide moiety) is added.
    • 2-Aminothiazole is introduced to the reaction mixture.
    • The mixture is heated to 80–85 °C with continuous stirring.
  • Reaction Monitoring and Workup:

    • Progress is monitored by thin-layer chromatography (TLC) using a 2:1 n-hexane to ethyl acetate solvent system.
    • The initially yellow sticky substance converts to a finely powdered solid.
    • The solid product is isolated by filtration.
    • Purification is achieved by recrystallization from absolute ethanol.

This procedure yields the 2-aminothiazole-5-sulfonamide intermediate, which serves as the precursor for further functionalization.

Alkylation with 3-Methoxypropyl Group

  • The sulfonamide intermediate is subjected to nucleophilic substitution or alkylation with a 3-methoxypropyl halide (e.g., 3-methoxypropyl bromide or chloride).
  • The reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • A base such as potassium carbonate or sodium hydride is used to deprotonate the sulfonamide nitrogen, facilitating nucleophilic attack on the alkyl halide.
  • The reaction is carried out under reflux or at elevated temperature to ensure completion.
  • The product is purified by crystallization or chromatographic methods.

This alkylation step introduces the N-(3-methoxypropyl) substituent, completing the synthesis of 2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide.

Research Findings and Optimization

Recent studies on 2-aminothiazole sulfonamides highlight the following important aspects relevant to the preparation of this compound:

Parameter Details/Conditions Remarks
Reaction Temperature 80–85 °C (N-sulfonylation) Optimal for sulfonyl chloride and 2-aminothiazole reaction
Solvent Water (for sulfonylation), ethanol (for recrystallization) Environmentally benign and effective for product isolation
Base Sodium acetate (buffering during sulfonylation), K2CO3 or NaH (for alkylation) Ensures deprotonation and facilitates substitution
Alkylating Agent 3-Methoxypropyl halide (bromide or chloride) Provides the N-(3-methoxypropyl) substituent
Purification Recrystallization from ethanol or chromatographic separation Yields high purity final product
Reaction Monitoring Thin-layer chromatography (TLC) Ensures completion and purity of intermediates and product

Additional Synthetic Routes and Variations

  • Alternative synthetic routes involve multi-component reactions or cyclization strategies starting from substituted acetophenones, thiourea, and sulfonyl chlorides, but the two-step sulfonylation followed by alkylation remains the most straightforward and widely used method for this class of compounds.
  • Modifications in the sulfonyl chloride substituent or the alkylating agent can tailor the biological activity and physicochemical properties of the final compound.
  • Oxidation states of sulfur in the sulfonamide may be adjusted post-synthesis to modulate activity, as seen in related thiazole derivatives.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product
1 N-Sulfonylation 2-Aminothiazole, sulfonyl chloride Sodium acetate in water, 80–85 °C, stirring 2-Aminothiazole-5-sulfonamide
2 N-Alkylation 2-Aminothiazole-5-sulfonamide 3-Methoxypropyl halide, base (K2CO3/NaH), aprotic solvent, reflux 2-Amino-N-(3-methoxypropyl)thiazole-5-sulfonamide

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Biological Activities

The compound belongs to the thiazole family, which is known for a wide range of biological activities. Research indicates that thiazole derivatives exhibit properties such as:

  • Anticancer Activity : Thiazole compounds have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives can inhibit the growth of breast cancer cells (MCF-7) with IC50 values comparable to established chemotherapeutics like cisplatin .
  • Antimicrobial Properties : Compounds containing thiazole moieties exhibit antibacterial and antifungal activities. They have been effective against Gram-positive and Gram-negative bacteria, as well as fungal strains, suggesting their potential as broad-spectrum antimicrobial agents .
  • Anti-inflammatory and Analgesic Effects : Some thiazole derivatives have been reported to possess anti-inflammatory properties, making them candidates for treating conditions associated with inflammation .

Synthetic Pathways

The synthesis of 2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide involves various chemical reactions that contribute to its biological efficacy. Common synthetic strategies include:

  • Multi-step Synthesis : The preparation often involves multiple steps, including the formation of the thiazole ring followed by sulfonamide attachment. This multi-step process allows for the introduction of various substituents that can enhance biological activity .
  • Molecular Docking Studies : Computational methods such as molecular docking are employed to predict the binding affinity of synthesized compounds to target proteins. This approach helps in optimizing the structure for improved therapeutic efficacy .

Case Studies and Research Findings

Several studies highlight the promising applications of 2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide:

  • Cytotoxic Evaluation : In vitro studies have shown that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. For example, compound M5 demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 18.53 μg/ml, indicating its potential as an antineoplastic agent .
  • Antimicrobial Efficacy : Research has documented the effectiveness of thiazole derivatives against various pathogens. For instance, certain compounds displayed lower minimum inhibitory concentrations (MICs) than standard antibiotics, suggesting enhanced potency .

Summary of Findings

The following table summarizes key findings regarding the applications of 2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide:

Application AreaActivity TypeKey Findings
AnticancerCytotoxicityIC50 values comparable to cisplatin in MCF-7 cells
AntimicrobialAntibacterial and antifungalEffective against Gram-positive/negative bacteria
Anti-inflammatoryPain reliefDemonstrated analgesic properties in preclinical tests
Synthetic PathwaysMulti-step synthesisVarious methods employed for structural optimization

Mechanism of Action

The mechanism of action of 2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The thiazole ring can interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide with structurally or functionally related compounds, based on available evidence:

Compound Core Structure Substituent Reported Mechanism Synthetic Route
2-Amino-N-(3-methoxypropyl)thiazole-5-sulfonamide Thiazole-sulfonamide 3-Methoxypropyl Putative aaRS inhibition (inferred) Not specified in evidence
2-Amino-N-(arylsulfinyl)-acetamide Acetamide Aryl sulfinyl groups Bacterial LeuRS inhibition Multi-step synthesis (patented)
2-Amino-N-(2,2,2-trifluoroethyl)acetamide Acetamide Trifluoroethyl Not explicitly stated Optimized for industrial scale

Key Observations:

Structural Differences: The thiazole-sulfonamide core in the target compound introduces aromaticity and rigidity, which may enhance target binding compared to the flexible acetamide backbone in analogs like 2-amino-N-(2,2,2-trifluoroethyl)acetamide .

Mechanistic Implications: Compounds with acetamide cores (e.g., 2-amino-N-(arylsulfinyl)-acetamide) are confirmed to inhibit bacterial LeuRS, a subset of aaRS enzymes . The thiazole-sulfonamide variant may target similar pathways but with improved selectivity due to its heterocyclic core.

Thiazole-sulfonamide synthesis typically requires cyclization and sulfonylation steps, which may complicate manufacturing.

Biological Activity: The arylsulfinyl-acetamide class demonstrates broad-spectrum antibacterial activity, with IC₅₀ values in the nanomolar range against Gram-positive pathogens . The target compound’s efficacy remains unverified but is hypothesized to exceed that of fluorinated analogs due to its enhanced structural complexity.

Biological Activity

2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles and their derivatives have been extensively studied for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article examines the biological activity of 2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide can be described as follows:

  • Molecular Formula : C₈H₁₁N₃O₂S₂
  • Molecular Weight : 239.32 g/mol
  • Functional Groups : Amino group, thiazole ring, sulfonamide group, and methoxypropyl side chain.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazole derivatives. The thiazole moiety has shown significant activity against various bacterial strains. For instance:

  • Inhibition Studies : Compounds with a thiazole structure have been reported to exhibit Minimum Inhibitory Concentrations (MICs) ranging from 32.6 μg/mL to higher values against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
CompoundMIC (μg/mL)Activity Type
2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide32.6Antibacterial
Megazol0.06Anti-trypanosomal
Compound 18a500Antifungal against Salmonella typhi

Anticancer Activity

The anticancer potential of thiazole derivatives has been a focal point of research. In vitro studies have shown that certain thiazoles can induce apoptosis in cancer cell lines:

  • Cell Line Studies : Research indicates that derivatives of 2-amino-thiazoles exhibit selective cytotoxicity towards human glioblastoma U251 and melanoma WM793 cells while showing low toxicity to normal cells .
CompoundCell Line TestedIC50 (μM)Remarks
Compound 16dA2780 (Ovarian Cancer)10Induces apoptosis
Compound 35aVarious Cancer Cells<20Significant activity

Anti-inflammatory and Analgesic Properties

Thiazole derivatives have also been investigated for their anti-inflammatory effects. Some compounds have shown promising results in reducing inflammation markers in animal models .

The biological activity of thiazoles can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Apoptosis Induction : Certain compounds trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Synergistic Effects : Combining thiazoles with other pharmacological agents may enhance their efficacy and reduce toxicity through synergistic mechanisms .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives:

  • Study on Antimicrobial Activity : A series of substituted thiazoles were synthesized and tested against multiple bacterial strains, demonstrating significant antibacterial activity compared to standard antibiotics .
  • Anticancer Research : A compound derived from the thiazole scaffold showed a reduction in tumor size in murine models when administered at specific dosages, indicating its potential for therapeutic use .

Q & A

Q. What are the established synthetic routes for 2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediates. For example, acetic acid-mediated condensation at 70°C with paraformaldehyde (3 equivalents) yields thiazole derivatives efficiently . Optimizing solvent polarity (e.g., ethyl acetate for extraction) and reaction time (1–3 hours) improves purity, as seen in analogous thiazole syntheses achieving >85% yield . Key steps include neutralization with saturated sodium bicarbonate to remove excess acid and flash chromatography for purification .

Q. Which spectroscopic and analytical techniques are most effective for characterizing 2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide and verifying its structural integrity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirms methoxypropyl substitution (δ 3.3–3.5 ppm for OCH₃) and thiazole ring protons (δ 7.1–7.3 ppm) .
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (1350–1300 cm⁻¹) and NH₂ bending (1650–1600 cm⁻¹) .
  • Molar Conductivity : Distinguishes ionic vs. neutral forms; electrolytic complexes (e.g., Cr(III) analogs) show Λₘ > 100 S·cm²·mol⁻¹ .
  • Mass Spectrometry (FAB-MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can computational docking tools like AutoDock Vina predict the binding interactions of this sulfonamide with biological targets?

  • Methodological Answer : AutoDock Vina calculates binding affinities using a scoring function combining empirical and knowledge-based terms. For sulfonamides:
  • Grid Mapping : Define the target’s active site (e.g., carbonic anhydrase) with 20 ų grids centered on catalytic zinc .
  • Multithreading : Use 8-core CPUs to reduce docking time from hours to minutes .
  • Cluster Analysis : Rank poses by RMSD (<2.0 Å) to identify dominant binding modes, as validated in HIV protease studies .

Advanced Research Questions

Q. What strategies resolve discrepancies in biological activity data across different studies involving this compound?

  • Methodological Answer :
  • Dose-Response Normalization : Compare IC₅₀ values under standardized assays (e.g., MTT for cytotoxicity) .
  • Control for Solubility : Use DMSO concentrations <1% to avoid false negatives in antimicrobial screens .
  • Target-Specific Assays : Validate mechanisms via HDAC/Bcr-Abl inhibition dual assays to isolate synergistic effects .

Q. How can the compound's solubility and stability be optimized under physiological conditions without altering its pharmacophore?

  • Methodological Answer :
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility while retaining thiazole core integrity .
  • pH Adjustment : Buffer solutions (pH 7.4) stabilize sulfonamide groups, preventing hydrolysis observed in acidic conditions .
  • Prodrug Derivatization : Introduce ester moieties at the methoxypropyl chain for hydrolytic activation in vivo .

Q. What methodologies enable the exploration of structure-activity relationships (SAR) for modifying the thiazole-sulfonamide core?

  • Methodological Answer :
  • Side-Chain Variation : Replace methoxypropyl with pyridinyl or morpholinomethyl groups to assess steric/electronic effects on HDAC inhibition .
  • Bioisosteric Replacement : Substitute sulfonamide with thiadiazole to compare antimicrobial potency .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent bulk (e.g., nitro vs. acetyl groups) with antitubercular activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide
Reactant of Route 2
2-amino-N-(3-methoxypropyl)thiazole-5-sulfonamide

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